molecular formula C19H20N4O2S B2900836 N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide CAS No. 1396811-03-2

N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2900836
CAS No.: 1396811-03-2
M. Wt: 368.46
InChI Key: WASDARTZYHNISL-UHFFFAOYSA-N
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Description

N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound featuring a pyrrolidinyl ring, a phenyl group, a thiophenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxadiazole core. One common approach is the cyclization of a hydrazide derivative with a carboxylic acid or its derivatives under acidic conditions. The resulting oxadiazole intermediate is then reacted with a pyrrolidinyl derivative to introduce the pyrrolidinyl ring. Finally, the thiophenyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various substituents on the pyrrolidinyl ring.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential anti-inflammatory and antimicrobial properties.

  • Medicine: Preliminary studies suggest its potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)acetamide: Lacks the thiophenyl group.

  • N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide: Features a benzamide group instead of thiophenyl.

  • N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)propionamide: Contains a propionamide group.

Uniqueness: The presence of the thiophenyl group in this compound contributes to its unique chemical and biological properties, distinguishing it from similar compounds. This structural feature may enhance its binding affinity and biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-18(10-14-7-9-26-13-14)20-16-6-8-23(11-16)12-17-21-19(25-22-17)15-4-2-1-3-5-15/h1-5,7,9,13,16H,6,8,10-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASDARTZYHNISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CSC=C2)CC3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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